MRK-016 - 783331-24-8

MRK-016

Catalog Number: EVT-275492
CAS Number: 783331-24-8
Molecular Formula: C17H20N8O2
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MRK-016 is a selective α5 subunit-containing GABAA negative allosteric modulator that has nootropic properties. It has been found to produce rapid, ketamine-like antidepressant effects in animal models of depression.
Source and Classification

MRK-016 was developed as part of research aimed at identifying ligands that selectively modulate GABA receptors. It is synthesized from a pyrazolo[5,1-c][1,2,4]benzotriazine core structure, which has been studied for its pharmacological properties. The compound is particularly recognized for its high affinity and selectivity for the α5 subunit of the GABA receptor, with an effective concentration (EC50) of approximately 3 nM .

Synthesis Analysis

The synthesis of MRK-016 involves several key steps that utilize various organic chemistry techniques. The synthesis pathway typically includes:

  1. Formation of the Pyrazolo Core: The initial step involves creating the pyrazolo[5,1-c][1,2,4]benzotriazine framework through cyclization reactions.
  2. Functionalization: Subsequent reactions introduce specific functional groups that enhance the compound's binding affinity to GABA receptors.
  3. Purification: The final product is purified using high-performance liquid chromatography to ensure high purity levels (≥98%) .

Technical parameters such as temperature, solvent choice, and reaction time are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of MRK-016 can be described by its unique pyrazolo[5,1-c][1,2,4]benzotriazine core, which contributes to its selective binding properties. Key structural features include:

  • Molecular Formula: C13_{13}H10_{10}N4_{4}O
  • Molecular Weight: 246.25 g/mol
  • Binding Sites: The compound interacts specifically with the benzodiazepine binding site on GABA receptors, enabling its allosteric modulation effects.

The three-dimensional conformation of MRK-016 allows it to fit precisely into the receptor's binding pocket, facilitating its mechanism of action as an inverse agonist .

Chemical Reactions Analysis

MRK-016 participates in several chemical reactions primarily related to its interaction with GABA receptors. Key aspects include:

  1. Binding Affinity: It exhibits a high binding affinity for α5 subunit-containing GABA receptors compared to other subtypes.
  2. Inverse Agonism: Upon binding, MRK-016 decreases the receptor's activity below basal levels, contrasting with traditional agonists that enhance activity.
  3. Neurotransmitter Modulation: The compound influences neurotransmitter release patterns by altering GABAergic signaling pathways.

These reactions are essential for understanding how MRK-016 can modulate cognitive functions and affect mood disorders .

Mechanism of Action

The mechanism of action of MRK-016 involves its selective inhibition of α5 subunit-containing GABA receptors. This process can be summarized as follows:

  1. Receptor Binding: MRK-016 binds to the allosteric site on the GABA receptor.
  2. Conformational Change: This binding induces a conformational change in the receptor structure, leading to reduced channel opening frequency.
  3. Neuronal Activity Modulation: By decreasing inhibitory neurotransmission mediated by GABA, MRK-016 can enhance synaptic plasticity and cognitive functions.

Research indicates that MRK-016 may also upregulate brain-derived neurotrophic factor expression in certain models, further supporting its potential cognitive-enhancing effects .

Physical and Chemical Properties Analysis

MRK-016 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties influence its formulation and application in both research and therapeutic contexts .

Applications

MRK-016 shows promise in various scientific applications:

  1. Cognitive Enhancement: Due to its selective modulation of GABA receptors, it is being investigated for potential use in treating cognitive deficits associated with aging or neurodegenerative diseases.
  2. Rapid Antidepressant Effects: Studies suggest that it may produce rapid antidepressant-like effects similar to ketamine but with fewer side effects .
  3. Research Tool: As a selective inverse agonist at GABA receptors, MRK-016 serves as a valuable tool in neuroscience research for studying GABAergic signaling pathways.
Introduction to MRK-016 and α5-GABAA Receptor Modulation

MRK-016 (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine) is a functionally selective inverse agonist targeting α5 subunit-containing GABAA receptors. With high binding affinity (Ki = 1.4 nM for human α5β3γ2 receptors) and >90-fold selectivity over α1-3 subtypes, it represents a critical pharmacological tool for dissecting the roles of α5-GABAA receptors in cognition and affective processing [1] [5]. Unlike non-selective GABAA modulators, MRK-016 exhibits minimal anxiogenic or proconvulsant effects at cognition-enhancing doses, enabling precise investigation of hippocampal and cortical inhibition mechanisms [1] [9].

Neurobiological Significance of α5 Subunit-Containing GABAA Receptors in Cognitive and Affective Processing

Hippocampal Circuit Modulation:α5-GABAA receptors are preferentially expressed extrasynaptically in hippocampal pyramidal cells and specific interneuron populations (calretinin/CR+, cholecystokinin/CCK+, somatostatin/SST+). Here, they generate tonic inhibition that regulates network excitability and synaptic plasticity [6] [10]. In the CA1 region, α5 receptors on CR+ interneurons modulate disinhibition circuits that control pyramidal cell output. Pathological overinhibition of these circuits—observed in Alzheimer’s disease (AD) models—impairs theta rhythm synchronization and memory encoding [10]. MRK-016 reverses this deficit by reducing chloride conductance through α5 receptors, demonstrated by its rescue of long-term potentiation (LTP) in mouse hippocampal slices (EC~50~ = 3 nM) [1] [7].

  • Table 1: Binding Affinity of MRK-016 at Human GABAA Receptor Subtypes
    Subtype CompositionKi (nM)Selectivity vs. α5
    α1β3γ20.831.7x
    α2β3γ20.851.6x
    α3β3γ20.771.8x
    α5β3γ21.41x (reference)
    α4β3γ2>395>280x
    Data derived from recombinant receptor binding assays [1] [5].

Cognitive Enhancement Mechanisms:MRK-016 enhances spatial and contextual memory by normalizing aberrant inhibition:

  • In LPS-treated mice, systemic administration (3 mg/kg) rescued deficits in contextual fear conditioning acquisition and consolidation, despite ongoing neuroinflammation and amyloid-β elevation [3] [7].
  • Rats receiving 0.3–3 mg/kg orally showed dose-dependent improvements in delayed matching-to-position Morris water maze tests, correlating with >50% α5 receptor occupancy [1] [5].These effects occur via disinhibition of dendritic calcium spikes in pyramidal cells, facilitating NMDA receptor-dependent LTP [1] [10].

Affective and Antidepressant Effects:Beyond cognition, MRK-016 demonstrates rapid antidepressant-like properties. In chronic stress models, a single dose (10 mg/kg i.p.) restored hippocampal excitatory synaptic strength within 24 hours and normalized depression-related behaviors (e.g., forced swim test immobility). This parallels ketamine’s timeline but engages distinct mechanisms: MRK-016 reduces α5-mediated tonic inhibition, enhancing BDNF-mTOR signaling independently of monoamine pathways [9]. Notably, MRK-016 increases hippocampal BDNF expression in LPS-challenged mice, though not sufficiently to reverse LPS-induced BDNF suppression, suggesting additional pathways contribute to its behavioral efficacy [7].

  • Table 2: In Vivo Efficacy of MRK-016 in Cognitive and Affective Paradigms
    Model/ParadigmDose (mg/kg)Key OutcomeMechanism Implicated
    LPS-induced memory deficit (mice)3 i.p.Rescue of contextual fear conditioning*Normalization of LTP; BDNF upregulation
    Chronic stress (mice)10 i.p.Rapid antidepressant effect†Restoration of synaptic strength
    MAM schizophrenia model (rats)3–10 i.p.Attenuation of aberrant dopamine activityHippocampal disinhibition
    Morris water maze (rats)0.3–3 p.o.Dose-dependent spatial memory improvement‡α5 receptor occupancy >50%
    * Without reducing amyloid-β [3] [7]; † Within 24h [9]; ‡ At non-anxiogenic doses [1] [5].

Historical Development of α5-Selective Negative Allosteric Modulators (NAMs) in Neuropsychopharmacology

Preclinical Evolution:The quest for α5-selective NAMs emerged from the limitations of non-selective GABAA antagonists (e.g., bicuculline) and inverse agonists (e.g., DMCM), which caused seizures and anxiety due to α1/α2/α3 blockade [8]. First-generation α5 modulators like L-655,708 (1980s) exhibited moderate selectivity but poor pharmacokinetics and bioavailability [2]. MRK-016, developed by Merck & Co. in the early 2000s, represented a breakthrough with its oral bioavailability, CNS penetration, and >90-fold α5 selectivity. Key optimizations included:

  • Introduction of a tert-butyl pyrazolotriazine core enhancing α5 binding
  • Isoxazole-triazole substitutions minimizing interactions with α1-β2/3 interfaces [1] [5]In electrophysiological studies, MRK-016 demonstrated potent inhibition of GABA-induced currents at α5β3γ2 receptors (IC~50~ = 8 nM) with <10% modulation at α1-3 subtypes up to 3 µM [5] [8].

Clinical Translation Challenges:Despite promising preclinical profiles, α5 NAMs faced translational hurdles:

  • MRK-016: Abandoned due to variable pharmacokinetics and poor tolerability in elderly subjects during Phase I, despite efficacy in young adults [10].
  • α5IA (Merck): Failed from renal toxicity in preclinical species [8].
  • Basmisanil (Roche): Advanced to Phase II for Down syndrome and schizophrenia but lacked efficacy, possibly due to insufficient target engagement or compensatory network adaptations [8] [10].

These setbacks highlight the complexity of α5 modulation:

  • Circuit-Specific Effects: In AD models, MRK-016 normalizes overinhibition in CR+ interneurons but exacerbates deficits in CCK+ cells, potentially worsening network dysfunction [10].
  • Dose-Response Complexity: Optimal cognition enhancement requires 30–65% receptor occupancy. Higher levels may impair motor function or lack tolerability in aged brains [4] [8].
  • Disease-State Dependence: MRK-016 suppresses aberrant dopamine neuron firing in schizophrenia (MAM) models but increases it in healthy controls, suggesting pathophysiological context dictates outcomes [2].

Properties

CAS Number

783331-24-8

Product Name

MRK-016

IUPAC Name

3-[3-tert-butyl-2-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazin-7-yl]-5-methyl-1,2-oxazole

Molecular Formula

C17H20N8O2

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C17H20N8O2/c1-10-6-11(23-27-10)15-21-19-7-12-14(17(2,3)4)16(22-25(12)15)26-8-13-18-9-20-24(13)5/h6-7,9H,8H2,1-5H3

InChI Key

QYSYOGCIDRANAR-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C2=NN=CC3=C(C(=NN32)OCC4=NC=NN4C)C(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

3-tBu-MMTMPT
3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo(1,5-d)(1,2,4)triazine
3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo(1,5-d)-(1,2,4)triazine
MRK 016
MRK-016
MRK016

Canonical SMILES

CC1=CC(=NO1)C2=NN=CC3=C(C(=NN32)OCC4=NC=NN4C)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.